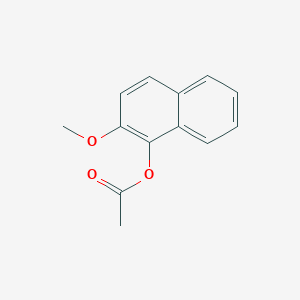

1-Acetoxy-2-methoxynaphthalene

Description

Contextual Significance within Naphthalene (B1677914) Chemistry

The chemistry of naphthalene is rich and varied, with electrophilic substitution reactions being a cornerstone of its reactivity. The position of substituents on the naphthalene ring is crucial and is often governed by kinetic versus thermodynamic control. The synthesis of acetylated methoxynaphthalenes, which are precursors to 1-acetoxy-2-methoxynaphthalene, provides a clear example of these principles.

The Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) is a primary route to produce acetylated methoxynaphthalenes. bas.bgiyte.edu.trcas.czresearchgate.net This reaction typically yields a mixture of isomers, with 1-acetyl-2-methoxynaphthalene (B1617039) often being a major product under certain conditions. bas.bgcas.cz The formation of the 1-acetyl isomer is considered the kinetically favored product. tandfonline.com However, this isomer can undergo rearrangement to the thermodynamically more stable 6-acetyl-2-methoxynaphthalene, particularly at higher temperatures or with prolonged reaction times. bas.bgresearchgate.net The ability to control the regioselectivity of this acylation is a significant area of research in naphthalene chemistry, with various catalysts, including zeolites and heteropolyacids, being explored to enhance the yield of desired isomers. bas.bgiyte.edu.trcas.czresearchgate.net

Role as a Versatile Synthetic Intermediate in Organic Synthesis

This compound and its immediate precursors are valuable intermediates in organic synthesis. Their utility stems from the presence of multiple functional groups that can be selectively transformed to build more elaborate molecular architectures.

A convenient synthesis of 1-acetoxy-2-methoxynaphthalenes has been developed through the treatment of adducts formed from the cycloaddition of methoxydehydrobenzenes and furans with trifluoroacetic acid and acetic anhydride (B1165640). researchgate.netrsc.orgrsc.org This method highlights the role of cycloaddition reactions in generating precursors for substituted naphthalenes. rsc.orgresearchgate.net These cycloaddition adducts, specifically 1,4-dihydro-2-methoxy-1,4-epoxynaphthalenes, undergo mild acid-catalyzed hydrolysis and subsequent treatment to yield the target acetoxy-methoxynaphthalenes. researchgate.netrsc.orgrsc.org

The precursor, 1-acetyl-2-methoxynaphthalene, is recognized as an important intermediate for synthesizing more complex organic molecules. smolecule.com Research has focused on its reactions, such as isomerization to other acetylated derivatives like 6-acetyl-2-methoxynaphthalene. smolecule.com Furthermore, substituted this compound derivatives, such as 1-acetoxy-2-butyl-4-methoxynaphthalene, can be synthesized using chromium carbene complexes, demonstrating another synthetic pathway to access this class of compounds. orgsyn.org The reaction of methoxynaphthalenes with active methylene (B1212753) compounds in the presence of manganese(III) acetate (B1210297) can also lead to the formation of acetoxylated naphthalene derivatives, further expanding their synthetic utility. oup.com

The interest in these compounds is also driven by the applications of their derivatives. For instance, 2-acetyl-6-methoxynaphthalene (B28280) is a key intermediate in the production of the anti-inflammatory drug Naproxen. iyte.edu.trresearchgate.net While this compound is not directly on the main synthetic route to Naproxen, the study of its formation and reactivity is integral to understanding and optimizing the synthesis of related, commercially important molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxynaphthalen-1-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9(14)16-13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGSWVYDMAQMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873456 | |

| Record name | 1-Acetoxy-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27581-07-3 | |

| Record name | 1-Acetoxy-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Acetoxy 2 Methoxynaphthalene

Regioselective Acylation Strategies

Regioselective acylation is critical for selectively producing the desired isomer. The acylation of 2-methoxynaphthalene (B124790) can lead to several products, primarily 1-acetyl-2-methoxynaphthalene (B1617039) (kinetic product) and 2-acetyl-6-methoxynaphthalene (B28280) (thermodynamic product). cas.czconicet.gov.arrsc.org Strategies are often aimed at maximizing the formation of the 1-acetyl isomer.

The Friedel-Crafts acylation of 2-methoxynaphthalene is a foundational method for introducing an acetyl group to the naphthalene (B1677914) ring. smolecule.com This electrophilic aromatic substitution reaction typically uses an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid or solid acid catalyst. smolecule.comcolab.ws The reaction kinetically favors acylation at the 1-position, which is more activated. conicet.gov.ar However, under certain conditions, the initially formed 1-acetyl isomer can rearrange to the more thermodynamically stable 6-acetyl isomer. researchgate.netbas.bg Therefore, precise control of the reaction conditions is essential to isolate 1-acetyl-2-methoxynaphthalene, the direct precursor for the title compound.

The choice of catalyst is a determining factor in the regioselectivity and efficiency of the acylation of 2-methoxynaphthalene. Modern synthetic approaches have moved towards heterogeneous and reusable catalysts to replace traditional, environmentally challenging Lewis acids like aluminum chloride. colab.ws

Zeolites

Zeolites are widely studied as shape-selective catalysts for this reaction. cas.cz The pore structure and acidity of the zeolite can direct the acylation to a specific position on the naphthalene ring. nih.govchemcess.com For instance, zeolite USY has been shown to produce only the 1-acetyl-2-methoxynaphthalene (1-AC-2-MN) isomer, whereas zeolites Beta and ZSM-12 produce both the 1-acetyl and 2-acetyl-6-methoxynaphthalene (2,6-ACMN) isomers. cas.cz Ion-exchanged β-zeolites, modified with various metal cations (e.g., La³⁺, In³⁺, Zn²⁺, Fe³⁺, Zr⁴⁺), have been investigated to fine-tune catalytic activity and product distribution. doi.orgiyte.edu.trorientjchem.org La³⁺-exchanged β-zeolite, for example, showed high selectivity for the 6-position product when using anhydrides, which was attributed to the narrowing of zeolite channels. doi.org In contrast, other systems are optimized for the 1-isomer. chemcess.com

Table 1: Performance of Various Zeolite Catalysts in the Acylation of 2-Methoxynaphthalene

| Catalyst System | Acylating Agent | Key Finding | Reference(s) |

| Zeolite USY | Acetic Anhydride | Produced only 1-acetyl-2-methoxynaphthalene. | cas.cz |

| Zeolite Beta | Acetic Anhydride | Produced both 1-acetyl and 6-acetyl isomers. | cas.cz |

| La³⁺-exchanged β-zeolite | Propionic Anhydride | Displayed higher selectivity for the 6-position acylated product. | doi.org |

| Zr⁴⁺-exchanged β-zeolite | Acetic Anhydride | Produced 1,2-ACMN, 1,7-ACMN, and 2,6-ACMN; selectivity influenced by solvent. | orientjchem.org |

| H-mordenite, H-beta, H-Y | Not specified | All showed 35–40% conversion, with 1-acyl-2-methoxynaphthalene as the primary product. | researchgate.net |

Heteropolyacids (HPAs)

Heteropolyacids, such as phosphotungstic acid (H₃PW₁₂O₄₀), and their metal salts are effective catalysts due to their strong Brønsted and/or Lewis acidity. conicet.gov.arbas.bgresearchgate.net They can be used as bulk catalysts or supported on materials like silica. researchgate.net The acylation of 2-methoxynaphthalene with acetic anhydride using phosphotungstic acid in an ionic liquid medium ([BPy]BF₄) demonstrated good conversion (70.4%) and high selectivity (96.4%) towards 1-acetyl-2-methoxynaphthalene. bas.bgresearchgate.net Aluminum and copper salts of tungstophosphoric and tungstosilicic acids also serve as excellent catalysts, with aluminum salts leading to higher yields due to their greater acidity. conicet.gov.arresearchgate.net In these systems, 1-acetyl-2-methoxynaphthalene is the principal product, with selectivity often exceeding 96%. conicet.gov.ar

Table 2: Performance of Heteropolyacid Catalysts in the Acylation of 2-Methoxynaphthalene

| Catalyst System | Acylating Agent | Solvent | Key Finding | Reference(s) |

| H₃PW₁₂O₄₀ | Acetic Anhydride | [BPy]BF₄ (ionic liquid) | 70.4% conversion of 2-MN with 96.4% selectivity to 1-AC-2-MN. | bas.bgresearchgate.net |

| AlTPA, AlTSA, CuTPA, CuTSA | Acetic Anhydride | Not specified | High conversion (≥95%); selectivity for 1-AC-2-MN was >96%. Aluminum salts were faster. | conicet.gov.arresearchgate.net |

| PW/SiO₂ (40 wt%) | Not specified | Not specified | Found to be a highly active catalyst in acylation reactions. | researchgate.net |

Metal Salts

Traditional and modern metal salt catalysts are also employed. The choice of Lewis acid catalyst and reaction temperature strongly influences regioselectivity. rsc.org For instance, using AlCl₃, SbCl₅, or TiCl₄ as catalysts favors the formation of 1-benzoyl-2-methoxynaphthalene, while InCl₃, FeCl₃, SnCl₄, or ZnCl₂ at higher temperatures (160 °C) selectively produces the 2-benzoyl-6-methoxynaphthalene isomer. rsc.org Rare earth metal triflates (RE(OTf)₃), such as Yb(OTf)₃ and Sc(OTf)₃, are efficient catalysts for the acylation of electron-rich aromatics with acid anhydrides, yielding a mixture of 1-acetyl- and 6-acetyl-2-methoxynaphthalene. oup.com

The outcome of the Friedel-Crafts acylation is highly sensitive to the specific acylating agent and the reaction conditions employed.

Acylating Agents: Acetic anhydride is frequently used, particularly with zeolite and HPA catalysts. conicet.gov.ardoi.org When using acyl chlorides with certain zeolites, the recovery of ketone products can be low due to the active deacylation of the 1-acyl isomer. doi.orgiyte.edu.tr However, with other catalysts like H-mordenite, using acetyl chloride can lead to a higher yield of the 6-acyl isomer through rearrangement of the sterically hindered 1-acyl product. researchgate.net

Reaction Conditions (Solvent and Temperature): The solvent plays a crucial role in regioselectivity. Non-polar solvents like carbon disulfide tend to favor the formation of 1-acetyl-2-methoxynaphthalene. rsc.orgrsc.org In contrast, polar solvents such as nitrobenzene (B124822) can promote the formation of the thermodynamically favored 2-acetyl-6-methoxynaphthalene. rsc.orgrsc.org Temperature is another critical parameter. Lower temperatures generally favor the kinetic product (1-isomer), while higher temperatures can facilitate the rearrangement to the thermodynamic product (6-isomer). rsc.org For example, in a study using phosphotungstic acid in an ionic liquid, an optimal temperature of 120 °C was identified for maximizing the yield of 1-acetyl-2-methoxynaphthalene. bas.bg

Alternative Synthetic Routes

Besides the direct acylation of 2-methoxynaphthalene, other routes starting from different precursors have been developed.

An alternative strategy involves the use of pre-functionalized naphthol derivatives. A documented method includes the reaction of 6-methoxy-1-naphthol with acetic anhydride to synthesize acetylated methoxynaphthalene derivatives. smolecule.com Another convenient synthesis of 1-acetoxy-2-methoxynaphthalenes involves treating the adducts formed from the cycloaddition of methoxydehydrobenzenes and 3-methoxyfuran (B152165) with trifluoroacetic acid and acetic anhydride. rsc.org This highlights a pathway that builds the substituted naphthalene ring system and subsequently introduces the acetoxy group. A procedure for synthesizing 2-substituted naphthalenediol derivatives, such as 1-acetoxy-2-butyl-4-methoxynaphthalene, has been established using chromium carbene complexes, showcasing advanced organometallic approaches to constructing these systems. orgsyn.org

Currently, there is limited specific information available in the surveyed literature regarding the direct electrochemical synthesis or acetoxylation of 2-methoxynaphthalene to produce 1-acetoxy-2-methoxynaphthalene. This area represents a potential field for future research to develop novel and sustainable synthetic methods.

Oxidative Functionalization Methods in Naphthalene Systems

The oxidative functionalization of naphthalene systems represents a powerful strategy for introducing oxygen-containing functional groups and transforming the planar aromatic scaffold into more complex, three-dimensional structures. nih.gov These methods are crucial for synthesizing highly substituted naphthalene derivatives. Arenes like naphthalene are abundant feedstocks, but their inherent aromatic stability presents a significant challenge for chemical transformations. nih.gov Modern synthetic chemistry has developed several catalytic systems to overcome this stability and achieve controlled oxidation.

One notable approach is the biomimetic syn-dihydroxylation of naphthalenes using an iron catalyst, which mimics the action of naphthalene dioxygenase (NDO), a non-heme iron-dependent bacterial enzyme. nih.gov This method employs hydrogen peroxide as the oxidant to perform dearomative dihydroxylation, converting the flat aromatic ring into a 3D scaffold with Csp³-O bonds. nih.gov A key aspect of this transformation is that for already functionalized naphthalenes, the oxidation typically occurs on the non-functionalized ring, allowing for orthogonal chemical manipulation of the resulting products. nih.gov

Palladium-catalyzed oxidative reactions also offer a versatile route to functionalized naphthalenes. A reported method involves the dearomative [2+2+1] annulation of aryl ethers with alkynes, which can be tuned to achieve an oxidative [2+2+2] annulation for polymethoxybenzene substrates, yielding polyarylated naphthalenes with high efficiency. acs.org This protocol expands the utility of palladium-catalyzed oxidative annulations for constructing complex aromatic systems from readily available starting materials. acs.org

Furthermore, metalloporphyrin complexes have been investigated as effective catalysts for these transformations. Specifically, manganese(III)-porphyrins, both fluorinated (Mn(TFPP)Cl) and non-fluorinated (Mn(TPP)Cl), have been shown to catalyze the oxidative functionalization of naphthalene and its derivatives. upc.edu.pe The choice of catalyst significantly influences the outcome of these C-H bond oxidative functionalization reactions. upc.edu.pe

Table 1: Selected Oxidative Functionalization Methods for Naphthalene Systems

| Method | Catalyst System | Oxidant | Type of Functionalization | Ref |

|---|---|---|---|---|

| Biomimetic Dihydroxylation | Non-heme Iron Catalyst | Hydrogen Peroxide (H₂O₂) | Dearomative syn-dihydroxylation |

nih.gov |

| Oxidative Annulation | Palladium(II) | Not specified in abstract | Polyarylated naphthalene construction | acs.org |

| C-H Oxidation | Mn(III)-porphyrins | Not specified in abstract | General C-H oxidative functionalization | upc.edu.pe |

Multi-Step Synthetic Sequences and Cascade Reactions Incorporating the Compound

The synthesis of specifically substituted naphthalenes such as this compound often requires sophisticated multi-step sequences or highly efficient cascade reactions to control regioselectivity and yield.

A convenient and direct multi-step synthesis for 1-acetoxy-2-methoxynaphthalenes has been developed starting from the cycloaddition adducts of methoxydehydrobenzenes and 3-methoxyfuran. rsc.org The initial Diels-Alder reaction produces 1,4-dihydro-2-methoxy-1,4-epoxynaphthalenes. These adducts are then treated with a combination of trifluoroacetic acid and acetic anhydride, which facilitates a rearrangement and acetylation to furnish the desired this compound product. rsc.org

Illustrating a general strategy for related isomers, the synthesis of 1-acetoxy-8-methoxynaphthalene was achieved in two steps from 1,8-dihydroxynaphthalene (1,8-DHN). beilstein-journals.org The sequence involved a selective mono-methylation of one hydroxyl group, followed by acetylation of the remaining hydroxyl group with acetyl chloride, resulting in an 88% yield over the two steps. beilstein-journals.org Another relevant multi-step process, developed for the related compound 1-acetoxy-2-methylnaphthalene, involves a one-pot transformation starting from 2-piperidinomethyl-1-naphthol. epo.org This sequence includes an initial acetylation to form an intermediate diacetate derivative, which, without being isolated, is subjected to hydrogenation to yield the final product. epo.orggoogle.com

Table 2: Examples of Multi-Step Syntheses for Acetoxy-Naphthalene Derivatives

| Target Compound Family | Starting Material(s) | Key Steps | Key Reagents | Ref |

|---|

Cascade reactions, which involve multiple bond-forming events in a single operation without isolating intermediates, represent a highly efficient approach in modern organic synthesis. 20.210.105rsc.org They offer considerable advantages in terms of atom economy, reduced waste, and simplified purification processes. 20.210.105

In the context of naphthalene systems, a palladium-catalyzed cascade reaction has been used to synthesize acenaphthylene-fused heteroarenes. beilstein-journals.org This process begins with a Suzuki–Miyaura cross-coupling between a 1,8-dihalonaphthalene and a heteroarylboronic acid, which is immediately followed by an intramolecular C–H arylation under the same reaction conditions. beilstein-journals.org While this example does not directly produce this compound, it demonstrates the power of cascade reactions to rapidly build molecular complexity on a naphthalene core, a strategy applicable to a wide range of substituted derivatives. beilstein-journals.org

Another example of a relevant cascade is a metal-free aromative sequence developed for the synthesis of diverse heterocycles. rsc.org The reaction is initiated by a base-mediated intramolecular aldol (B89426) cyclization/dehydration, which forms a key 1,3,5-triene intermediate. This intermediate then undergoes a 6π-electrocyclization and subsequent oxidative aromatization to furnish the final heterocyclic product. rsc.org Such serendipitously discovered, yet powerful, cascades highlight innovative strategies for constructing complex aromatic structures from simple precursors. rsc.org

Table 3: Features of Cascade Reactions Applied to Aromatic Systems

| Reaction Type | Catalyst/Reagent | Key Transformations | Substrate Core | Ref |

|---|---|---|---|---|

| Pd-Catalyzed Arylation Cascade | Pd(dppf)Cl₂ | Suzuki–Miyaura coupling, Intramolecular C–H arylation | 1,8-Dihalonaphthalene | beilstein-journals.org |

| Metal-Free Aromative Cascade | DBU (base) | Aldol cyclization/dehydration, 6π-electrocyclization, Aromatization | Hydroxy/aminochalcone | rsc.org |

Elucidation of Reaction Mechanisms and Chemical Transformations of 1 Acetoxy 2 Methoxynaphthalene

Mechanistic Investigations of Formation Reactions

The formation of 1-acetoxy-2-methoxynaphthalene, an aryl ester, is typically achieved through the O-acetylation of its corresponding phenolic precursor, 2-methoxy-1-naphthol. This process is distinct from the C-acylation reactions that would form an aryl ketone. The synthesis of the necessary precursors is governed by the principles of electrophilic aromatic substitution on the naphthalene (B1677914) ring system.

Electrophilic aromatic substitution (SEAr) is a foundational class of reactions for functionalizing aromatic rings like naphthalene. wikipedia.org The general mechanism involves two principal steps: the initial attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation, and a subsequent deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

This resonance-stabilized intermediate is often referred to as an arenium ion or a Wheland intermediate. wikipedia.org The first step, which disrupts the aromatic system, is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

In naphthalene, electrophilic attack preferentially occurs at the C1 (or α) position over the C2 (or β) position. This regioselectivity is due to the greater stability of the carbocation intermediate formed from α-attack. The positive charge in the α-intermediate can be delocalized over the adjacent ring through more resonance structures without disrupting the aromaticity of the second ring, making it lower in energy than the intermediate for β-attack.

The presence of substituents on the naphthalene ring significantly influences the reaction's rate and regioselectivity. The methoxy (B1213986) group (-OCH₃) at the C2 position in the precursor, 2-methoxynaphthalene (B124790), is a powerful activating group. It donates electron density to the ring through resonance, making the naphthalene system more nucleophilic and thus more reactive towards electrophiles. As an ortho, para-director, the 2-methoxy group directs incoming electrophiles primarily to the C1 ("ortho") and C6 ("para") positions. stackexchange.com This directing effect is crucial in the synthesis of precursors required for forming this compound.

The formation of this compound is an O-acylation (esterification) reaction, typically involving the reaction of 2-methoxy-1-naphthol with an acetylating agent like acetic anhydride (B1165640). The mechanism proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. mdpi.com This leads to the formation of a transient tetrahedral intermediate. The collapse of this intermediate, with the expulsion of acetate (B1210297) as a leaving group and subsequent deprotonation, yields the final ester product.

This O-acylation mechanism can be contrasted with the C-acylation (Friedel-Crafts) process, which forms aryl ketones. In a Friedel-Crafts acylation, a Lewis acid like aluminum chloride (AlCl₃) coordinates to the acylating agent to generate a highly electrophilic acylium ion (R-C≡O⁺). wikipedia.orgyoutube.comlkouniv.ac.in This acylium ion is then attacked by the aromatic ring in a classic electrophilic aromatic substitution, proceeding through the previously described arenium ion intermediate. wikipedia.org The acylium ion itself is resonance-stabilized and not prone to rearrangement, unlike the carbocations in Friedel-Crafts alkylations. lkouniv.ac.in

| Acylation Type | Key Intermediate(s) | Description |

| O-Acylation (Ester Formation) | Tetrahedral Intermediate | Formed by nucleophilic attack of the naphthol oxygen on the acetylating agent. |

| C-Acylation (Ketone Formation) | Acylium Ion, Arenium Ion | A highly electrophilic acylium ion is generated, which is then attacked by the aromatic ring to form a resonance-stabilized arenium ion (sigma complex). |

Deacylation and Hydrolysis Reaction Mechanisms

The deacylation of this compound is a hydrolysis reaction that cleaves the ester linkage to yield 2-methoxy-1-naphthol and acetic acid. This transformation follows the nucleophilic acyl substitution mechanism and can be catalyzed by either acid or base.

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the 2-methoxy-1-naphthoxide ion, which is a relatively stable leaving group due to resonance delocalization of the negative charge across the naphthalene ring system. A final protonation of the naphthoxide yields the naphthol product.

Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon towards attack by a weak nucleophile, such as water. Water attacks the activated carbonyl to form a tetrahedral intermediate. Following a proton transfer, the 2-methoxy-1-naphthol moiety is eliminated as a neutral leaving group, and deprotonation of the resulting carbonyl yields acetic acid. The efficiency of hydrolysis is often dependent on the stability of the leaving phenoxide group. rsc.org There are also non-hydrolytic methods for the deprotection of aryl acetates using reagents like thiols under basic conditions. cmu.edu

Isomerization Pathways and Rearrangements

This compound can undergo rearrangement reactions where the acetyl group migrates from the oxygen atom to a carbon atom on the aromatic ring. The most prominent of these transformations is the Fries rearrangement.

The Fries rearrangement is an organic reaction that converts an aryl ester into a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.com This reaction is selective for the ortho and para positions relative to the hydroxyl group. For this compound, this would lead to the formation of various acetyl-2-methoxynaphthol isomers. The exact mechanism has been the subject of extensive study and is believed to involve the generation of an acylium carbocation. wikipedia.orglscollege.ac.in

The proposed mechanism begins with the coordination of the Lewis acid to the carbonyl oxygen of the ester. This complexation polarizes the ester bond, leading to the departure of the acyl group as an acylium ion (CH₃CO⁺). wikipedia.orgbyjus.com This electrophile then attacks the activated naphthalene ring in an electrophilic aromatic substitution reaction to form a C-C bond, yielding the hydroxy aryl ketone after workup. byjus.com

A key feature of the Fries rearrangement is that the regiochemical outcome—the ratio of ortho to para products—can be controlled by adjusting the reaction conditions, particularly temperature and solvent polarity. wikipedia.orgbyjus.com This selectivity is a classic example of thermodynamic versus kinetic control.

Low Temperatures: At lower reaction temperatures, the reaction is under kinetic control, and the para-substituted product is typically favored.

High Temperatures: At higher temperatures, the reaction is under thermodynamic control, and the ortho-substituted product predominates. The ortho isomer can form a more stable bidentate chelate complex with the Lewis acid catalyst (e.g., AlCl₃) via the carbonyl and hydroxyl oxygens, making it the thermodynamically favored product. wikipedia.org

Solvent Polarity: The choice of solvent also plays a critical role. Non-polar solvents tend to favor the formation of the ortho product. Conversely, as the polarity of the solvent increases, the proportion of the para product generally increases. wikipedia.orgbyjus.comlscollege.ac.in

Table of Conditions Influencing Fries Rearrangement Selectivity

| Condition | Favored Product | Rationale |

|---|---|---|

| Low Temperature | Para Isomer | Kinetic Control |

| High Temperature | Ortho Isomer | Thermodynamic Control (stable chelate formation) |

| Non-polar Solvent | Ortho Isomer | Favors intramolecular or solvent-caged reaction |

| Polar Solvent | Para Isomer | Favors intermolecular reaction of separated ions |

A sigmatropic reaction is a pericyclic process where one sigma (σ) bond moves across a π-conjugated system to a new position in an intramolecular fashion. wikipedia.org While the Lewis acid-catalyzed Fries rearrangement is a stepwise process involving ionic intermediates rather than a concerted pericyclic transition state, the intramolecular version of the reaction can be formally classified as a byjus.comlscollege.ac.in or byjus.comorganic-chemistry.org sigmatropic shift of the acyl group.

In this context, the acyl group migrates from the oxygen atom (position 1) to a carbon atom on the ring (position 3 for ortho attack or position 5 for para attack, following the IUPAC numbering of the atoms involved in the bond-making and bond-breaking). Crossover experiments have provided evidence for both intermolecular (where the acylium ion fully dissociates) and intramolecular (where the acyl group shifts without leaving the "solvent cage") pathways. wikipedia.orgorganic-chemistry.org The intramolecular pathway is consistent with the definition of a rearrangement and shares the connectivity change of a sigmatropic shift.

The most synthetically important sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are lscollege.ac.inlscollege.ac.in shifts. wikipedia.orglibretexts.org The Fries rearrangement does not fall into this category. Furthermore, electrocyclization reactions, which involve the formation of a σ-bond at the termini of a linear π-system to create a ring, are not a recognized transformation pathway for this compound under typical conditions.

Reactivity Towards Electrophiles and Nucleophiles

The dual substitution on the naphthalene ring creates a nuanced reactivity profile. The electron-donating methoxy group activates the ring, making it susceptible to electrophilic attack, while the acetoxy group has a more complex role. Nucleophilic reactions are generally less favorable unless specific conditions or reagents are employed.

Site Selectivity in Substitutions

Electrophilic Aromatic Substitution:

The powerful activating nature of the methoxy group dominates the directing effects. The most activated positions on a 2-methoxynaphthalene scaffold for electrophilic attack are C1, C6, and C8. researchgate.net With the C1 position occupied by the acetoxy group, incoming electrophiles are directed primarily to the C6 (para) and C8 (ortho) positions. The C6 position is generally favored due to reduced steric hindrance compared to the C8 position. For instance, in related nitration reactions of 2-methoxynaphthalene derivatives, substitution occurs preferentially at positions activated by the methoxy group. capes.gov.br

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the this compound ring is generally challenging. The methoxy and acetoxy groups are poor leaving groups, and the ring is electron-rich, which repels nucleophiles. Such reactions would require significant activation from strong electron-withdrawing groups elsewhere on the ring.

However, the molecule possesses an ester functional group, which is susceptible to nucleophilic attack at the carbonyl carbon. This can lead to reactions such as hydrolysis (with water or hydroxide) to yield 1-hydroxy-2-methoxynaphthalene or transesterification (with an alcohol) to form a different ester.

| Position | Influence of 2-Methoxy Group | Influence of 1-Acetoxy Group | Overall Predicted Reactivity | Comment |

|---|---|---|---|---|

| C3 | ortho (Activated) | meta (Deactivated) | Low | Conflicting directing effects; deactivation from acetoxy group dominates. |

| C4 | meta (Deactivated) | para (Activated) | Low | Activation from acetoxy is weak; deactivation from methoxy dominates. |

| C5 | Deactivated | Deactivated | Very Low | Both groups deactivate this position relative to others. |

| C6 | para (Strongly Activated) | Deactivated | High (Major Product) | Strongly activated by the dominant methoxy group and sterically accessible. |

| C7 | Deactivated | Deactivated | Very Low | Both groups deactivate this position. |

| C8 | ortho (Strongly Activated) | Deactivated | Moderate (Minor Product) | Activated by the methoxy group but subject to steric hindrance. |

Coupling Reactions and Aryl Shifts

Coupling Reactions:

Naphthalene derivatives are versatile substrates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govdntb.gov.ua For this compound to participate in such reactions, it would typically first require conversion into a derivative bearing a suitable leaving group, such as a bromide or triflate. For example, a halogen could be introduced onto the ring at one of the activated positions (e.g., C6) via electrophilic halogenation, followed by a Suzuki, Heck, or Sonogashira coupling reaction to introduce a new substituent.

Aryl Shifts:

A significant chemical transformation applicable to this compound is the Fries rearrangement . This reaction involves the intramolecular migration of the acyl group (acetyl) from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid (e.g., AlCl₃). wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of an acylium ion intermediate, which then performs an electrophilic aromatic substitution on the activated naphthalene ring. wikipedia.org

Given the directing effects of the 2-methoxy group, the acetyl group would be expected to migrate preferentially to the electron-rich ortho and para positions. In this case, migration would likely yield a mixture of 1-hydroxy-2-methoxy-x-acetylnaphthalene isomers, with the major product resulting from migration to the sterically accessible and electronically activated C6 position. The reaction conditions, such as temperature and solvent, can influence the ratio of ortho to para products. wikipedia.org

Oxidation and Reduction Chemistry of Naphthalene Derivatives

Oxidation:

The oxidation of the naphthalene core typically requires harsh conditions and can lead to ring cleavage. However, milder and more selective oxidation methods exist. For instance, the electrochemical oxidation of methoxynaphthalenes can serve as a route to naphthoquinones. rsc.org Additionally, biooxidation using microorganisms containing dioxygenase enzymes has been shown to oxidize 2-methoxynaphthalene to form various hydroxylated metabolites. scilit.com The oxidation of methyl-substituted naphthalenes by certain bacteria often proceeds through the hydroxylation of a methyl group, followed by further oxidation to a carboxylic acid, and subsequent ring dioxygenation. nih.gov

Reduction:

The naphthalene ring system can be reduced under various conditions. A particularly useful method for the partial reduction of aromatic rings is the Birch reduction . wikipedia.org This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). wikipedia.orgharvard.edu The Birch reduction of 2-methoxynaphthalene yields a mixture of isomeric dihydro-derivatives with the molecular formula C₁₁H₁₂O. askfilo.comchegg.com The electron-donating methoxy group directs the reduction to the other ring, leading to products where the methoxy-substituted ring remains aromatic. The final products are typically 1,4-dienes. wikipedia.orgyoutube.com The acetoxy group in this compound would likely be cleaved under these strongly reducing and basic conditions.

Catalytic hydrogenation can also be employed to reduce the naphthalene system, though it often leads to complete saturation of one or both rings (tetralin or decalin derivatives), depending on the catalyst and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, the electronic environment of individual nuclei, and the spatial relationships between them.

Proton (¹H) NMR for Structural Connectivity and Aromatic Proton Assignments

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their connectivity within a molecule. For 1-Acetoxy-2-methoxynaphthalene, the ¹H NMR spectrum is expected to exhibit characteristic signals for the aromatic protons on the naphthalene (B1677914) ring system, as well as for the protons of the methoxy (B1213986) and acetoxy substituents.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the acetoxy and methoxy groups. The methoxy group (-OCH₃) is an electron-donating group, which typically shields adjacent protons, causing them to resonate at a higher field (lower ppm). Conversely, the acetoxy group (-OAc) is an electron-withdrawing group, which deshields nearby protons, shifting their signals to a lower field (higher ppm). The coupling patterns (splitting) between adjacent aromatic protons, dictated by their coupling constants (J), provide crucial information for assigning each proton to its specific position on the naphthalene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | 7.20 - 7.40 | d | J ≈ 8.0 - 9.0 |

| H-4 | 7.80 - 8.00 | d | J ≈ 8.0 - 9.0 |

| H-5 | 7.40 - 7.60 | m | |

| H-6 | 7.30 - 7.50 | m | |

| H-7 | 7.30 - 7.50 | m | |

| H-8 | 7.80 - 8.00 | m | |

| -OCH₃ | 3.80 - 4.00 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment.

The carbon atom attached to the electron-donating methoxy group (C-2) is expected to be shielded and resonate at a higher field compared to an unsubstituted naphthalene carbon. In contrast, the carbon atom bearing the electron-withdrawing acetoxy group (C-1) will be deshielded and appear at a lower field. The carbonyl carbon of the acetoxy group will have a characteristic downfield chemical shift, typically in the range of 165-175 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 140 - 150 |

| C-2 | 150 - 160 |

| C-3 | 115 - 125 |

| C-4 | 125 - 135 |

| C-4a | 120 - 130 |

| C-5 | 125 - 135 |

| C-6 | 120 - 130 |

| C-7 | 120 - 130 |

| C-8 | 125 - 135 |

| C-8a | 130 - 140 |

| -OCH₃ | 55 - 65 |

| -COCH₃ | 20 - 30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Confirmation

While 1D NMR spectra provide foundational information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the connectivity of the aromatic protons on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is crucial for definitively assigning the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the placement of the acetoxy and methoxy groups by observing correlations between the substituent protons and the carbons of the naphthalene ring.

Quantitative NMR for Reaction Monitoring and Product Ratio Determination

Quantitative NMR (qNMR) is a powerful analytical method that allows for the determination of the concentration or purity of a substance without the need for a calibration curve, provided a certified internal standard is used. In the context of this compound, qNMR could be employed to monitor the progress of its synthesis, for example, by tracking the consumption of the starting materials and the formation of the product over time. It can also be used to accurately determine the ratio of isomers if the synthesis yields a mixture of products.

J-Based Configurational Analysis for Stereochemical Insights

J-based configurational analysis is a set of NMR techniques that utilize the magnitudes of scalar couplings (J-couplings) to determine the relative stereochemistry of chiral centers in a molecule. As this compound is an achiral molecule, this specific set of techniques is not applicable for its stereochemical elucidation.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ester group is anticipated in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also give rise to distinct bands. Aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks for the aromatic ring vibrations and the substituent functional groups, providing a more complete vibrational profile of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₃) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O (Ester) | Stretching | 1000 - 1300 |

In-depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive search for advanced spectroscopic data on the chemical compound this compound has revealed a significant lack of publicly available scientific literature and datasets. As a result, the creation of a detailed article focusing on its specific spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The inquiry sought to build a thorough scientific narrative around the following analytical techniques for this compound:

Vibrational Spectroscopy: Including characteristic functional group frequencies, band assignments from Infrared (IR) and Raman spectroscopy, and a normal coordinate analysis to characterize its vibrational modes.

Mass Spectrometry: Covering high-resolution mass spectrometry (HRMS) for exact mass determination and a detailed analysis of its fragmentation patterns for structural confirmation.

Integrated Spectroscopic Analysis: A culminating section that would comprehensively assign the compound's structure by integrating all collected spectroscopic data.

Despite extensive searches across scientific databases and scholarly publications, no specific experimental data for the IR, Raman, or mass spectra of this compound could be located. Furthermore, information regarding its exact mass as determined by HRMS and studies detailing its fragmentation behavior is not present in the accessible literature. A normal coordinate analysis is contingent on the availability of fundamental vibrational frequencies from IR and Raman spectra, which are absent.

While data exists for structurally related compounds such as 1-methoxynaphthalene, 2-methoxynaphthalene (B124790), and other naphthalene derivatives, this information cannot be extrapolated to accurately describe this compound. Each compound possesses a unique spectroscopic fingerprint, and substituting data from related molecules would result in a scientifically inaccurate and misleading article.

The absence of this foundational data makes it impossible to generate the thorough, informative, and scientifically accurate content required for each specified section and subsection of the requested article. The generation of such an article must await the publication of primary research detailing the synthesis and comprehensive spectroscopic characterization of this compound.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Geometry Optimizations

The electronic structure and three-dimensional arrangement of atoms are fundamental to understanding the behavior of 1-Acetoxy-2-methoxynaphthalene. Computational methods are instrumental in elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations would be employed to predict a variety of ground state properties. A typical approach would involve using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to accurately model the electron distribution and molecular orbitals. researchgate.net

Such calculations would yield crucial data, including the molecule's total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Ground State Properties of this compound Calculated via DFT

| Property | Hypothetical Value | Significance |

| Total Energy (Hartree) | -805.XXX | Provides a baseline for comparing the stability of different conformers. |

| Dipole Moment (Debye) | 2.5 - 3.5 | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy (eV) | -6.X | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy (eV) | -1.X | Relates to the molecule's ability to accept electrons in a reaction. |

| HOMO-LUMO Gap (eV) | 4.X - 5.X | Correlates with chemical reactivity and the energy required for electronic excitation. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Actual values would require specific computational studies.

Conformational Analysis and Energy Landscapes

The presence of the rotatable acetoxy and methoxy (B1213986) groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map the energy landscape that governs their interconversion.

Computational methods, particularly DFT, can be used to perform a systematic scan of the potential energy surface by rotating the key dihedral angles. This process allows for the identification of local and global energy minima, which correspond to the stable conformers. The results of such an analysis would reveal the preferred orientation of the acetoxy and methoxy groups relative to the naphthalene (B1677914) ring and to each other.

The energy landscape provides a visual representation of the relative energies of different conformations and the energy barriers that separate them. nih.gov Understanding this landscape is crucial for predicting the molecule's flexibility and the distribution of conformers at a given temperature.

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into the regioselectivity, reactivity, and energetics of chemical transformations.

Prediction of Regioselectivity and Site Reactivity in Electrophilic Attack

Electrophilic aromatic substitution is a common reaction for naphthalene derivatives. The methoxy group at the 2-position is a strong activating group, directing electrophiles to specific positions on the naphthalene ring. The acetoxy group at the 1-position is a deactivating group, which will also influence the site of attack.

Computational methods can predict the most likely sites for electrophilic attack by calculating various reactivity descriptors. One common approach is to analyze the distribution of electron density and the molecular electrostatic potential (MEP). Regions of high electron density and negative electrostatic potential are more susceptible to attack by electrophiles. Another method involves calculating the Fukui functions, which indicate the change in electron density at a particular site upon the addition or removal of an electron, thereby identifying the most nucleophilic (and thus most reactive towards electrophiles) atoms.

Based on the known directing effects of methoxy and acetoxy groups on aromatic rings, it is anticipated that electrophilic attack would be favored at positions on the same ring as the substituents, likely at positions that are ortho and para to the activating methoxy group and meta to the deactivating acetoxy group.

Energetic Profiles of Chemical Transformations and Reaction Barriers

Once a potential reaction pathway is proposed, computational methods can be used to model the energetic profile of the transformation. This involves calculating the energies of the reactants, transition states, intermediates, and products. The difference in energy between the reactants and the transition state represents the activation energy or reaction barrier, which is a key determinant of the reaction rate.

For a given electrophilic substitution reaction of this compound, DFT calculations can be performed to locate the transition state structure and calculate its energy. By mapping the entire reaction coordinate, a detailed energy profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.

Table 2: Hypothetical Energetic Profile for an Electrophilic Bromination of this compound

| Species | Relative Energy (kJ/mol) |

| Reactants (this compound + Br₂) | 0 |

| Transition State | +XX |

| Intermediate (Sigma Complex) | +X |

| Products (Bromo-1-acetoxy-2-methoxynaphthalene + HBr) | -XX |

Note: The values in this table are hypothetical and illustrative. The actual energetic profile would depend on the specific electrophile and reaction conditions.

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. stackexchange.comlibretexts.org A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate.

In the context of reactions involving this compound, a primary KIE would be expected if a bond to an isotopically labeled atom is broken in the rate-determining step. For example, in an electrophilic aromatic substitution, if the removal of a proton from the intermediate sigma complex is the slowest step, replacing a hydrogen atom at the site of substitution with deuterium (B1214612) would result in a significant primary KIE (kH/kD > 1).

Secondary KIEs can also provide valuable information. These effects are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. stackexchange.com For instance, isotopic substitution in the methoxy or acetoxy groups could subtly alter the vibrational frequencies of the molecule and the transition state, leading to small but measurable secondary KIEs.

Computational modeling can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. nih.gov These calculations can provide strong evidence to support or refute a proposed reaction mechanism.

Spectroscopic Property Predictions and Simulations

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. Through theoretical calculations, it is possible to simulate various spectra, providing insights that complement and aid in the analysis of experimental data. These simulations are grounded in quantum mechanical principles and can elucidate the relationship between molecular structure and spectroscopic signatures.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can accurately predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecule. The process typically involves optimizing the molecular geometry of this compound at a chosen level of theory and basis set, followed by a calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

While specific computational studies detailing the predicted NMR parameters for this compound are not prevalent in the literature, the methodology is well-established for related naphthalene derivatives nih.gov. For instance, DFT calculations have been successfully employed to determine the geometrical parameters and reactivity indices of complex naphthalene-containing structures, showing excellent agreement between calculated results and experimental data iucr.orgresearchgate.net.

The predicted chemical shifts for the protons (¹H) and carbons (¹³C) of this compound would be highly sensitive to the electronic environment of each nucleus. The electron-withdrawing acetyl group and the electron-donating methoxy group, along with the aromatic naphthalene core, create a distinct electronic landscape. Protons and carbons closer to the electronegative oxygen atoms of the acetoxy and methoxy groups are expected to be deshielded and resonate at a lower field (higher ppm values) libretexts.orgoregonstate.edu.

A hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, would resemble the following interactive data table. The values presented would be the result of theoretical modeling and serve as a predictive guide for experimental analysis.

Simulated Vibrational Spectra for Experimental Comparison

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations of these spectra are invaluable for assigning experimental bands to specific molecular motions. These calculations are typically performed after a geometry optimization, where the vibrational frequencies and their corresponding intensities are determined.

For a molecule like this compound, the simulated IR spectrum would be expected to show characteristic peaks corresponding to:

C=O stretching from the acetoxy group, typically a strong band around 1750-1770 cm⁻¹.

C-O stretching vibrations from both the ester and ether linkages, appearing in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching bands within the naphthalene ring, usually found in the 1450-1600 cm⁻¹ range.

C-H stretching from the aromatic rings and the methyl groups, located around 2900-3100 cm⁻¹.

CH₃ bending vibrations from the methoxy and acetyl groups, expected around 1350-1450 cm⁻¹ iucr.org.

Computational studies on related Schiff base compounds derived from methoxynaphthalene have demonstrated a high degree of agreement between IR spectra determined by X-ray diffraction analysis and theoretical calculations iucr.org. The comparison between a simulated and an experimental spectrum can confirm the structure and identify specific functional groups within the molecule.

Intermolecular Interactions and Crystal Structure Analysis

In the solid state, the properties of a compound are governed not only by its molecular structure but also by the arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions. Computational methods provide profound insights into these aspects.

Should single-crystal X-ray diffraction data for this compound be available, computational tools can be used for a deeper analysis. Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. This technique maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal iucr.orgiucr.org.

For related naphthalene derivatives, Hirshfeld analysis has been used to explore interatomic contacts, with two-dimensional fingerprint plots confirming the predominance of certain interactions, such as dispersion forces iucr.orgresearchgate.net. For this compound, one could anticipate significant contributions from:

H···H contacts: Typically representing a large portion of the surface due to the abundance of hydrogen atoms.

O···H/H···O contacts: Indicating the presence of weak C-H···O hydrogen bonds.

C···H/H···C contacts: Reflecting interactions involving the aromatic π-system.

π-π stacking: Interactions between the naphthalene rings of adjacent molecules, which are a crucial factor in the stabilization of aromatic fused rings researchgate.netnih.govmdpi.com.

Energy framework calculations , another computational tool, can be used to quantify the energetic contributions of different types of intermolecular interactions (e.g., electrostatic, dispersion) and visualize the topology of these interactions within the crystal packing mdpi.com. Density Functional Theory (DFT) is also employed to investigate π-π stacking interaction energies and the stability of different molecular conformations in the gas phase or in solution researchgate.netfrontiersin.orgmdpi.comresearchgate.net.

The following table summarizes the types of intermolecular contacts and their likely percentage contribution to the Hirshfeld surface for a molecule like this compound, based on analyses of similar compounds mdpi.com.

| Intermolecular Contact Type | Expected Contribution (%) | Description |

| H···H | 45 - 55% | Represents van der Waals interactions between hydrogen atoms on the periphery of the molecules. |

| C···H / H···C | 20 - 30% | Indicates interactions between hydrogen atoms and the carbon atoms of the aromatic naphthalene system (π-interactions). |

| O···H / H···O | 10 - 15% | Corresponds to weak hydrogen bonding involving the oxygen atoms of the acetoxy and methoxy groups. |

| C···C | 3 - 7% | Suggests the presence of π-π stacking interactions between the naphthalene rings of adjacent molecules. |

| O···C / C···O | 1 - 3% | Weak interactions between oxygen and carbon atoms. |

| O···O | < 1% | Repulsive or very weak attractive interactions between oxygen atoms. |

These computational analyses, when applied to this compound, would provide a comprehensive understanding of its solid-state structure and the forces that dictate its crystalline architecture.

Strategic Applications in Complex Organic Synthesis and Material Science

Synthesis of Complex Naphthalene (B1677914) and Naphthoquinone Derivatives

While direct, extensive research on the use of 1-Acetoxy-2-methoxynaphthalene as a primary starting material is not abundant, its role can be inferred from the well-established chemistry of its parent compound, 2-methoxynaphthalene (B124790). The acetylation of 2-methoxynaphthalene is a known process that can lead to the formation of acetylated isomers, including 1-acetyl-2-methoxynaphthalene (B1617039) researchgate.net. Although distinct from the acetoxy- derivative, the underlying principles of electrophilic substitution on the activated naphthalene ring are relevant.

The presence of the acetoxy group at the 1-position of this compound makes it a valuable precursor for the synthesis of 1-hydroxy-2-methoxynaphthalene (2-methoxy-1-naphthol) through simple hydrolysis. This naphthol derivative can then serve as a key intermediate in the synthesis of more complex naphthalene-based structures. For instance, naphthols are crucial precursors in the synthesis of various biologically active compounds and ligands for asymmetric catalysis.

Furthermore, the strategic placement of the methoxy (B1213986) and potential hydroxy groups allows for regioselective transformations. For example, the hydroxyl group can be used to direct further electrophilic substitutions or can be converted into other functional groups, enabling the synthesis of a diverse array of substituted naphthalenes.

Naphthoquinones, a class of compounds known for their significant biological activities, can also be accessed from naphthalene precursors. The oxidation of suitably substituted naphthalenes is a common strategy for the synthesis of naphthoquinones nih.govrsc.org. Starting from this compound, hydrolysis to the corresponding naphthol followed by oxidation could provide a route to 2-methoxy-1,4-naphthoquinone. The methoxy group in this resulting naphthoquinone can influence its electronic properties and subsequent reactivity in Michael additions or Diels-Alder reactions, allowing for the construction of more complex, fused ring systems.

A generalized synthetic pathway could involve the following steps:

Hydrolysis: Conversion of this compound to 1-hydroxy-2-methoxynaphthalene.

Oxidation: Oxidation of the resulting naphthol to yield 2-methoxy-1,4-naphthoquinone.

Further Functionalization: The resulting naphthoquinone can undergo various reactions to build molecular complexity.

| Step | Reaction | Product | Potential Applications of Product |

| 1 | Hydrolysis of this compound | 1-Hydroxy-2-methoxynaphthalene | Intermediate for pharmaceuticals, ligands |

| 2 | Oxidation of 1-Hydroxy-2-methoxynaphthalene | 2-Methoxy-1,4-naphthoquinone | Precursor for bioactive compounds, dyes |

| 3 | Michael Addition to 2-Methoxy-1,4-naphthoquinone | Substituted Naphthoquinones | Antitumor agents, antibiotics |

Building Block for Polycyclic Aromatic Hydrocarbon (PAH) Scaffolds with Defined Functionality

Polycyclic aromatic hydrocarbons (PAHs) are of significant interest due to their unique electronic and photophysical properties, making them valuable in materials science for applications in organic electronics. The synthesis of functionalized PAHs often relies on the use of strategically substituted aromatic building blocks.

This compound, after conversion to more reactive intermediates, can serve as a building block for the construction of larger PAH systems. For instance, conversion of the acetoxy group to a triflate or a boronic ester would furnish a substrate suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex aromatic systems.

A hypothetical synthetic route towards a functionalized PAH could involve:

Hydrolysis and Functionalization: Conversion of this compound to 1-trifluoromethanesulfonyloxy-2-methoxynaphthalene.

Cross-Coupling: Suzuki coupling of the triflate with an appropriate arylboronic acid to extend the aromatic system.

Cyclization: An intramolecular cyclization reaction, such as a Scholl reaction, could then be employed to form the final polycyclic aromatic scaffold.

The methoxy group on the naphthalene core can play a crucial role in directing the regioselectivity of these reactions and can also be used to tune the electronic properties of the final PAH.

| Synthetic Step | Transformation | Key Reagents | Resulting Structure |

| 1 | Hydrolysis and Triflation | 1. NaOH2. Tf2O, Pyridine | 1-Trifluoromethanesulfonyloxy-2-methoxynaphthalene |

| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Arylated 2-methoxynaphthalene derivative |

| 3 | Scholl Reaction | Lewis Acid (e.g., FeCl3) | Functionalized Polycyclic Aromatic Hydrocarbon |

Precursor for Functional Organic Molecules with Specific Electronic and Optical Properties (e.g., Dyes, Photochromic Systems)

The naphthalene core is a common chromophore found in many dyes and pigments. The electronic properties of the naphthalene system can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups. The methoxy group in this compound is a strong electron-donating group, which can enhance the color of dye molecules by extending the conjugation and shifting the absorption maximum to longer wavelengths (a bathochromic shift).

Following hydrolysis of the acetoxy group, the resulting 1-hydroxy-2-methoxynaphthalene can be used as a coupling component in the synthesis of azo dyes. Azo coupling reactions, involving the reaction of a diazonium salt with an activated aromatic compound like a naphthol, are a cornerstone of the dye industry. The position of the hydroxyl and methoxy groups would influence the final color and properties of the dye.

In the realm of photochromic materials, which change their color upon exposure to light, naphthalene-based systems have been investigated. While direct use of this compound in this context is not well-documented, its derivatives could potentially be incorporated into photochromic systems such as spiropyrans or spirooxazines. The electronic nature of the methoxy-substituted naphthalene unit could influence the stability of the open, colored form of the photochromic molecule and the kinetics of the color-changing process.

| Application Area | Synthetic Strategy | Key Intermediate | Potential Properties |

| Azo Dyes | Azo coupling | 1-Hydroxy-2-methoxynaphthalene | Deeply colored, lightfast |

| Photochromic Materials | Incorporation into spiro-compounds | Functionalized 1-hydroxy-2-methoxynaphthalene | Reversible color change, tunable properties |

Role in the Development of Novel Synthetic Methodologies and Reagent Design

While not a widely used reagent itself, the study of the reactivity of this compound and related compounds can contribute to the development of new synthetic methodologies. The interplay between the acetoxy and methoxy groups can lead to interesting and potentially useful reactivity patterns.

For example, the ortho-relationship of the methoxy and acetoxy groups could be exploited in directed ortho-metalation (DoM) reactions. Although the acetoxy group is not a traditional directing group, its hydrolysis to a hydroxyl group, which can be converted to a more potent directing group like a carbamate, would allow for the regioselective functionalization of the naphthalene ring at the position adjacent to the methoxy group. This would provide a powerful tool for the synthesis of highly substituted naphthalene derivatives that might be difficult to access through classical electrophilic substitution reactions.

Furthermore, the investigation of cascade reactions initiated at the functional groups of this compound could lead to the development of efficient one-pot syntheses of complex molecules. A cascade reaction could, for instance, involve the hydrolysis of the acetate (B1210297), followed by an intramolecular cyclization, all in a single synthetic operation.

The exploration of the reactivity of this and similar molecules can thus serve as a platform for discovering new transformations and designing novel reagents with unique synthetic capabilities, ultimately expanding the toolbox of the synthetic organic chemist.

Q & A

Q. How should researchers address discrepancies between open data mandates and patient privacy in human biomonitoring studies?

- Anonymize datasets using ISO/TS 25237:2017 standards; restrict access via controlled repositories (e.g., ECHA’s guidelines for chemical data) .

- Reference ATSDR’s ToxFAQs™ for public communication of risks without violating confidentiality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.